molecular formula C14H13N5O2S B2816756 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(5-methylthiazol-2-yl)urea CAS No. 2034570-17-5

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(5-methylthiazol-2-yl)urea

Cat. No.: B2816756
CAS No.: 2034570-17-5
M. Wt: 315.35
InChI Key: SCAIKRVODUPZAI-UHFFFAOYSA-N
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Description

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(5-methylthiazol-2-yl)urea is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This kinase is a crucial regulatory enzyme implicated in a multitude of cellular processes, and its dysregulation is a hallmark of several pathological conditions. The primary research value of this compound lies in the field of neuroscience, particularly in the investigation of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated its ability to reduce tau protein hyperphosphorylation , a key event in the formation of neurofibrillary tangles, which is one of the core pathologies of Alzheimer's. By inhibiting GSK-3β, this compound provides researchers with a critical tool to probe the role of this kinase in tauopathy and neuronal apoptosis . Its application extends to models of neuroinflammation and cognitive deficits, where modulating GSK-3β activity can offer insights into potential therapeutic strategies. The furan-pyrazine and methylthiazoleurea structure confers high selectivity, making it a valuable chemical probe for dissecting complex GSK-3β signaling pathways in cancer, diabetes, and mood disorders, beyond its central role in neurological research.

Properties

IUPAC Name

1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-7-18-14(22-9)19-13(20)17-8-10-12(16-5-4-15-10)11-3-2-6-21-11/h2-7H,8H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAIKRVODUPZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(5-methylthiazol-2-yl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of the compound can be represented as follows:

C12H12N4OS\text{C}_{12}\text{H}_{12}\text{N}_4\text{OS}

This structure includes a furan moiety, a pyrazine derivative, and a thiazole group, which are known to contribute to diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance, derivatives of pyrazine have shown significant cytotoxic effects against various cancer cell lines, including Jurkat (leukemia), HeLa (cervical), and MCF-7 (breast cancer) cells.

Case Study: Pyrazine Derivatives

A related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea , demonstrated an IC50 value of 4.64 µM against Jurkat cells and effectively arrested cell cycle progression in the sub-G1 phase, indicating its potential as an anticancer agent . This suggests that structural modifications in pyrazine derivatives can lead to enhanced biological activity.

The mechanisms through which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation significantly.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways.
  • Antiangiogenic Properties : In vivo studies using shell-less chick chorioallantoic membrane assays showed that related compounds significantly inhibited blood vessel formation in tumor tissues .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by various structural features:

Structural FeatureEffect on Activity
Furan RingEnhances bioactivity through electron donation
Pyrazine GroupContributes to cytotoxicity and apoptosis induction
Thiazole SubstituentMay improve solubility and bioavailability

Urease Inhibition

In addition to anticancer activity, furan-based compounds have been investigated for their urease inhibitory properties. For example, certain furan chalcone derivatives exhibited IC50 values as low as 16.13 µM against urease, indicating potential applications in treating conditions like urease-related infections .

Comparison with Similar Compounds

1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)

  • Structural Features : Bromopyrazine core with a trifluoromethylbenzyl-urea group.
  • Activity : Demonstrates antiproliferative effects against cancer cell lines, attributed to the electron-withdrawing bromo and trifluoromethyl groups enhancing target binding .
  • Comparison : Unlike the target compound, BPU lacks a thiazole or furan moiety but shares the pyrazine-urea backbone. The 5-methylthiazole in the target compound may improve solubility or modulate kinase inhibition, as thiazoles are common in kinase inhibitors.

1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas

  • Structural Features : Pyrazole ring substituted with hydroxymethyl and urea groups.

Triazine-thiourea/urea hybrids (e.g., 1-(4-(3-(4-methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea)

  • Structural Features : Triazine core with thiourea/urea and triazole substituents.
  • Activity : Designed for enhanced biodynamic activity due to triazine’s rigidity and triazole’s metabolic stability .
  • The target compound’s furan and thiazole groups may confer distinct solubility and bioavailability advantages.

Functional Analogues

Oxadiazole-carboxamide derivatives (e.g., 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide)

  • Structural Features: Pyrazine linked to oxadiazole-carboxamide via an ethylamino bridge.
  • Synthesis : Involves multi-step reactions with column chromatography purification, highlighting the complexity of pyrazine-containing scaffolds .
  • Comparison : The carboxamide group replaces urea, altering hydrogen-bonding capacity. The target compound’s urea group may enhance interactions with biomolecular targets like kinases or proteases.

1-Furan-2-ylmethyl-3-o-tolyl-thiourea

  • Structural Features : Thiourea derivative with furylmethyl and methylphenyl groups.
  • Properties : Thioureas generally exhibit higher acidity and metal-chelating ability than ureas but lower metabolic stability .
  • Comparison : The target compound’s urea group (vs. thiourea) may improve pharmacokinetic stability, while the 5-methylthiazole could reduce toxicity compared to methylphenyl substituents.

Key Research Insights

  • Synthesis : The target compound’s synthesis likely parallels methods for pyrazine-urea hybrids, such as coupling furan-2-ylmethylpyrazine intermediates with 5-methylthiazol-2-yl isocyanates under reflux .
  • Bioactivity Prediction : The 5-methylthiazole group may enhance cellular permeability, while the furan ring could engage in π-π interactions with aromatic residues in biological targets .
  • Limitations: No direct experimental data (e.g., IC50 values, crystallographic structures) are available for the target compound, necessitating further studies to validate its properties.

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including cyclization for heterocycle formation and urea linkage introduction. Key optimizations include:

  • Cyclization Conditions : Use phosphorus oxychloride (POCl₃) or acetic anhydride under controlled dehydration for oxadiazole/pyrazine ring formation .
  • Coupling Reactions : Employ potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to enhance benzyl halide coupling efficiency .
  • Urea Formation : Optimize stoichiometry and reaction time when using isocyanates (e.g., 5-methylthiazol-2-yl isocyanate) to minimize byproducts .
  • Purification : Utilize column chromatography or recrystallization from ethanol-acetic acid mixtures for improved purity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on furan, pyrazine, and thiazole rings. For example, furan protons appear as distinct doublets (~δ 6.3–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₁₅N₅O₂S) and detects fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Structural Modifications : Synthesize analogs with varied substituents (e.g., replacing 5-methylthiazole with triazole or altering furan position) to test biological activity shifts .
  • Biological Assays : Screen analogs against target enzymes (e.g., kinases) or cell lines to correlate substituent effects with potency. Use IC₅₀ values and binding affinity measurements .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, guiding rational design .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Control Experiments : Verify assay conditions (e.g., pH, temperature) and cell line authenticity (e.g., STR profiling) to eliminate variability .
  • Comparative Studies : Test the compound alongside structurally similar analogs (e.g., 1-phenyl-3-(thiophen-2-yl)urea) under identical conditions to isolate structural determinants of activity .
  • Meta-Analysis : Reconcile discrepancies by reviewing solvent effects (e.g., DMSO vs. ethanol) or batch-to-batch purity variations .

Advanced: What computational strategies can predict this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying nucleophilic/electrophilic sites (e.g., urea carbonyl vs. furan oxygen) .
  • MD Simulations : Simulate solvation effects in water or DMSO to predict stability and degradation pathways .
  • In Silico Metabolism : Employ software like MetaSite to forecast metabolic hotspots (e.g., oxidation of furan rings) .

Basic: How to evaluate the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) or incubate at 25–60°C for 24–72 hours, monitoring decomposition via HPLC .
  • pH Sensitivity : Test solubility and integrity in buffers (pH 3–10) using UV-Vis spectroscopy to detect shifts in λmax .
  • Light Exposure : Store samples under UV light (254 nm) and dark conditions, comparing degradation rates via NMR .

Advanced: What strategies identify biological targets for this compound?

Methodological Answer:

  • Affinity Proteomics : Use pull-down assays with biotinylated analogs to capture interacting proteins, followed by LC-MS/MS identification .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition of specific kinases (e.g., EGFR or MAPK) .
  • CRISPR-Cas9 Knockout : Generate gene-knockout cell lines to confirm target dependency (e.g., apoptosis assays post-target gene deletion) .

Advanced: How to elucidate reaction mechanisms for urea bond formation in this compound?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁵N-labeled isocyanates to track urea nitrogen origins via 2D NMR (e.g., HSQC) .
  • Kinetic Studies : Monitor reaction progress under varying temperatures to derive activation energy (Arrhenius plots) and propose intermediate steps .
  • Trapping Intermediates : Add scavengers (e.g., methanol) to isolate carbamate intermediates for characterization .

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